6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethoxy group, a nitro group, and a phenylethenylsulfanyl group attached to the benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form Schiff base ligands. These ligands are then reacted with bivalent metal chlorides (such as cobalt, nickel, copper, and zinc) in a 1:2 (M:L) ratio to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the reduced form of the nitro group, typically an amine.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development.
Mechanism of Action
The mechanism of action of 6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors in the body. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-2-aminobenzothiazolium diphenylacetate: This compound is similar in structure and exhibits nonlinear optical properties.
6-ethoxy-2,2,4-trimethyl-8-nitro-1,2-dihydroquinoline:
Uniqueness
6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O3S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-ethoxy-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H14N2O3S2/c1-2-22-13-8-9-14-16(10-13)24-17(18-14)23-11-15(19(20)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b15-11+ |
InChI Key |
PQUNHMQLFOUYFP-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S/C=C(\C3=CC=CC=C3)/[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC=C(C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.